N-(4-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide
Overview
Description
This compound is a complex organic molecule that likely contains a thiazole ring and an amide group . Thiazole is a heterocyclic compound that is often found in various pharmaceuticals . Amides are common functional groups in biochemistry and drug design .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through condensation reactions . For example, 2-aminothiazoles can be synthesized through the reaction of 2-amino-5-bromothiazole with various carboxylic acids .Scientific Research Applications
Medicinal Chemistry
Thiophene and its substituted derivatives, which include the compound , are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Anti-Inflammatory Properties
These compounds have been proven to be effective drugs with anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.
Anti-Psychotic Properties
Thiophene derivatives have also been found to have anti-psychotic properties . This suggests potential applications in the treatment of various psychiatric disorders.
Anti-Arrhythmic Properties
These compounds have been found to have anti-arrhythmic properties , indicating potential use in the treatment of certain heart conditions.
Anti-Anxiety Properties
The anti-anxiety properties of these compounds suggest potential applications in the treatment of anxiety disorders .
Anti-Fungal Properties
Thiophene derivatives have been found to have anti-fungal properties , suggesting potential use in the treatment of fungal infections.
Anti-Cancer Properties
These compounds have been found to have anti-cancer properties , indicating potential use in cancer treatment.
Kinase Inhibiting Properties
Thiophene derivatives have been found to have kinase inhibiting properties , suggesting potential applications in the treatment of diseases related to kinase activity.
Future Directions
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been associated with a wide range of biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to different biological effects . For instance, some thiazole derivatives can inhibit the biosynthesis of certain bacterial lipids, thereby exhibiting antimicrobial activity .
Biochemical Pathways
Thiazole derivatives have been reported to activate or inhibit various biochemical pathways, leading to a range of biological effects .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they can induce various molecular and cellular changes .
properties
IUPAC Name |
N-[4-[2-(2-ethoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-4-methoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-3-28-18-7-5-4-6-17(18)23-19(25)12-15-13-29-21(22-15)24-20(26)14-8-10-16(27-2)11-9-14/h4-11,13H,3,12H2,1-2H3,(H,23,25)(H,22,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPTOZPYEVHVMFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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